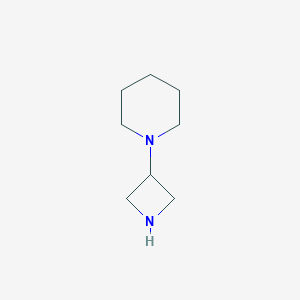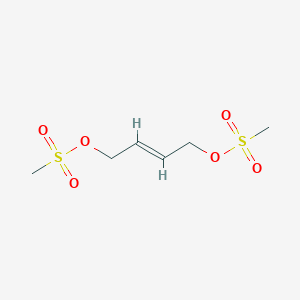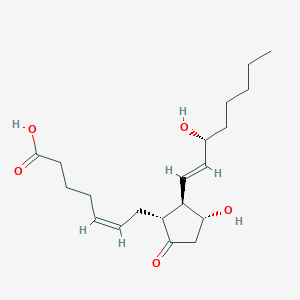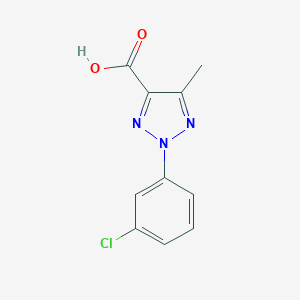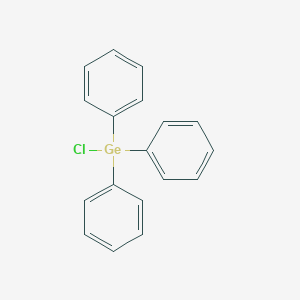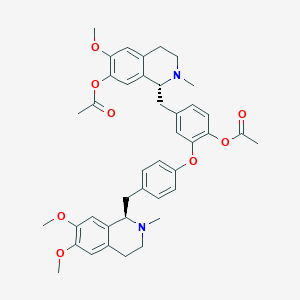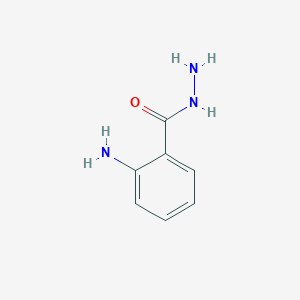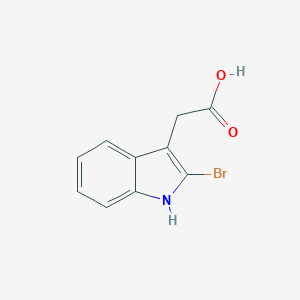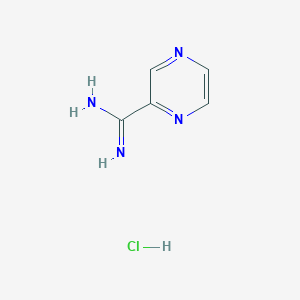
Pyrazine-2-carboximidamide hydrochloride
Vue d'ensemble
Description
Pyrazine-2-carboximidamide hydrochloride is an organic compound with the molecular formula C5H7ClN4. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-carboximidamide hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with reagents such as thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with ammonia or an amine to yield pyrazine-2-carboximidamide, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid.
Reduction: Reduction reactions can convert it to pyrazine-2-carboxamidine.
Substitution: It can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: Pyrazine-2-carboxamidine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Pyrazine-2-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research has explored its potential as an antimicrobial and antitubercular agent.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pyrazine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it is believed to interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their inhibition or death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
Comparaison Avec Des Composés Similaires
Pyrazine-2-carboxamide: Another derivative of pyrazine with similar applications in medicinal chemistry.
Pyrazine-2-carboxylic acid: Used as an intermediate in the synthesis of various pyrazine derivatives.
Pyrazine-2-carbonitrile: Known for its use in organic synthesis and as a building block for more complex molecules.
Uniqueness: Pyrazine-2-carboximidamide hydrochloride is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of novel compounds with potential therapeutic applications .
Propriétés
Numéro CAS |
138588-41-7 |
|---|---|
Formule moléculaire |
C5H7ClN4 |
Poids moléculaire |
158.59 g/mol |
Nom IUPAC |
hydron;pyrazine-2-carboximidamide;chloride |
InChI |
InChI=1S/C5H6N4.ClH/c6-5(7)4-3-8-1-2-9-4;/h1-3H,(H3,6,7);1H |
Clé InChI |
FCVKLVNLBIBCCU-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C(=N)N.Cl |
SMILES canonique |
[H+].C1=CN=C(C=N1)C(=N)N.[Cl-] |
Key on ui other cas no. |
138588-41-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
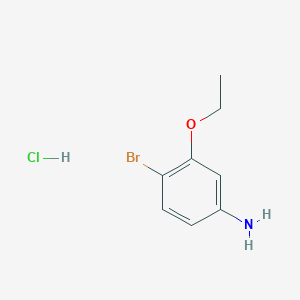
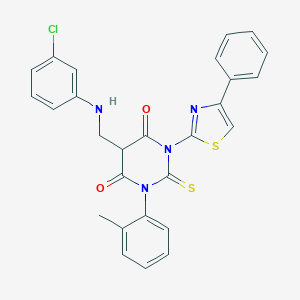
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
